molecular formula C15H14ClN3O6 B3124724 ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate CAS No. 320420-06-2

ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate

Cat. No.: B3124724
CAS No.: 320420-06-2
M. Wt: 367.74 g/mol
InChI Key: AKWXAUBGXUSZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ester of carbamic acid . It is a white solid . It is not a component of polyurethanes . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a primary or secondary alcohol with a pronucleophile . This is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . In some cases, the yield of the byproduct is more than the main compound .


Molecular Structure Analysis

The molecular formula of a similar compound, Ethyl 3-[(4-chlorobenzyl)oxy]benzoate, is C16H15ClO3 . Its molecular weight is 290.74 g/mol .


Chemical Reactions Analysis

Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine . It is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl 3-[(4-chlorobenzyl)oxy]benzoate, include a molecular weight of 290.74 g/mol, a density of 1.5±0.1 g/cm3, and a topological polar surface area of 35.5 Ų .

Scientific Research Applications

Synthesis and Enzymatic Activity

Research by Abd and Awas (2008) in "Acta Chimica Slovenica" discusses the preparation of derivatives similar to ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate, highlighting their potent effect on increasing the reactivity of cellobiase. These compounds are part of a larger group of substances involved in enzymatic reactions (Abd & Awas, 2008).

Antibacterial and Antitumor Activity

A study by Gasparyan et al. (2016) in "Russian Journal of Organic Chemistry" examined compounds structurally similar to this compound. The synthesized compounds displayed low antibacterial and antitumor activity, contributing to the ongoing exploration of novel therapeutic agents (Gasparyan et al., 2016).

Novel Compound Synthesis

Śladowska, Bartoszko-Malik, and Zawisza (1990) in "Farmaco" explored the synthesis of new derivatives similar to the target compound. They focused on creating various N-1 substituted derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Śladowska et al., 1990).

Photodegradation Studies

Beachell and Chang (1972) in "Journal of Polymer Science Part A" identified the photo-oxidation products of a related compound, ethyl N-phenyl-carbamate. Their study highlights the importance of understanding the photodegradation process of these compounds in various applications, such as materials science (Beachell & Chang, 1972).

Antioxidant and Antimicrobial Activity

George et al. (2010) in "International Journal of Chemical Sciences" synthesized compounds structurally related to the target compound and evaluated their antioxidant and antimicrobial activities. This research contributes to the understanding of the potential health and medicinal applications of such compounds (George et al., 2010).

Safety and Hazards

Ethyl carbamate, a similar compound, has been classified as a Group 2A carcinogen, indicating that it is probably carcinogenic to humans . It is naturally formed in low quantities in many types of fermented foods and drinks .

Properties

IUPAC Name

ethyl N-[1-[(4-chlorophenyl)methoxy]-2,4-dioxopyrimidine-5-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O6/c1-2-24-15(23)18-13(21)11-7-19(14(22)17-12(11)20)25-8-9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,17,20,22)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWXAUBGXUSZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108076
Record name Carbamic acid, [[1-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]carbonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320420-06-2
Record name Carbamic acid, [[1-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]carbonyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320420-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [[1-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]carbonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate
Reactant of Route 4
Reactant of Route 4
ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate
Reactant of Route 5
ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate
Reactant of Route 6
Reactant of Route 6
ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.